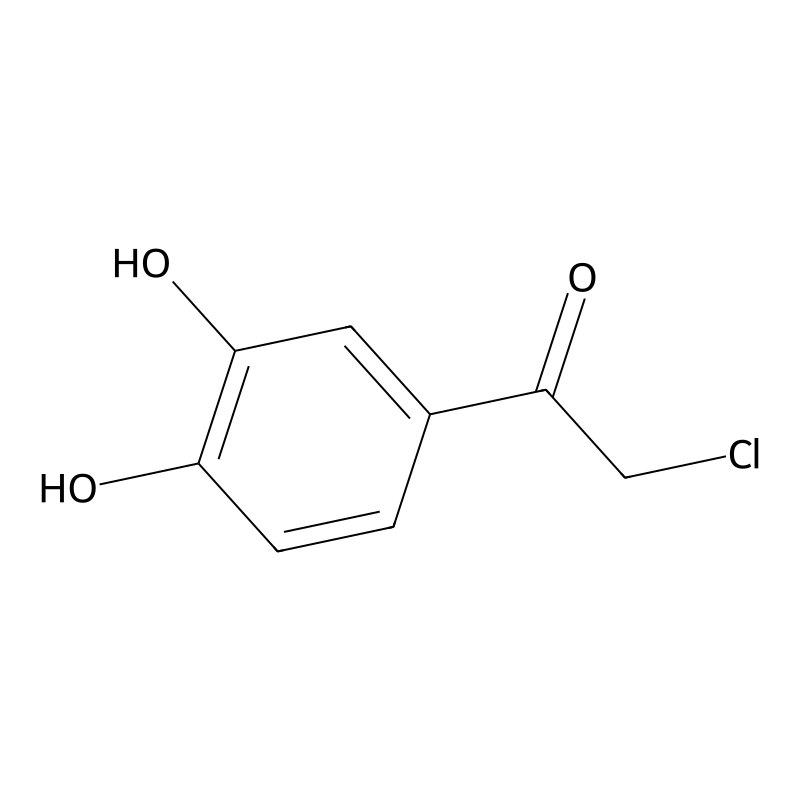2-Chloro-3',4'-dihydroxyacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Properties
2-Chloro-3',4'-dihydroxyacetophenone, also known as 4-(chloroacetyl)catechol, is a small molecule with the chemical formula C₈H₇ClO₃. It is a white crystalline powder soluble in various organic solvents like methanol and dimethyl sulfoxide (DMSO) [, ].
Potential Applications
Research into 2-Chloro-3',4'-dihydroxyacetophenone is ongoing, and potential applications are being explored in various scientific fields:
- Enzyme Inhibition: Studies suggest that 2-Chloro-3',4'-dihydroxyacetophenone may inhibit certain enzymes, including protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme involved in insulin signaling and has been implicated in various diseases like diabetes and obesity [].
- Medicinal Chemistry: The presence of functional groups like the catechol moiety (two hydroxyl groups adjacent to each other) and the chloracetyl group makes 2-Chloro-3',4'-dihydroxyacetophenone a potential scaffold for the development of new drugs.
2-Chloro-3',4'-dihydroxyacetophenone is an organic compound with the molecular formula and a molar mass of approximately 186.6 g/mol. This compound features a chloro group and two hydroxy groups attached to an acetophenone structure, contributing to its unique chemical properties. It appears as a light grey solid and has a melting point range of 174–176 °C . The compound is classified under various hazard categories, including skin irritation and serious eye damage, necessitating careful handling .
- Electrophilic Aromatic Substitution: The presence of hydroxy groups makes the aromatic ring more reactive towards electrophiles.
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
- Reduction Reactions: The hydroxy groups may participate in reduction reactions, altering the compound's functional groups.
Research indicates that 2-Chloro-3',4'-dihydroxyacetophenone exhibits notable biological activities, including:
- Antioxidant Properties: The compound's structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Antimicrobial Activity: Studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .
- Potential Therapeutic Uses: Its structural similarity to other bioactive compounds suggests potential uses in treating various conditions, although specific clinical applications require more research.
Several synthesis methods for 2-Chloro-3',4'-dihydroxyacetophenone have been documented:
- Reaction of Catechol with Chloroacetic Acid:
- Using Chloracetyl Chloride:
2-Chloro-3',4'-dihydroxyacetophenone finds applications in various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
- Chemical Research: Utilized in studies investigating its reactivity and biological properties.
- Cosmetic Formulations: Due to its antioxidant properties, it may be included in formulations aimed at skin protection.
Several compounds share structural similarities with 2-Chloro-3',4'-dihydroxyacetophenone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Hydroxyacetophenone | Hydroxy group at position 3 | Exhibits strong antioxidant properties |
| 4-Hydroxyacetophenone | Hydroxy group at position 4 | Known for anti-inflammatory effects |
| 2-Hydroxy-5-chlorobenzaldehyde | Hydroxy and chloro groups on benzaldehyde | Potential use in organic synthesis |
These compounds differ primarily in the position and nature of substituents on the aromatic ring, which influences their reactivity and biological activities. The unique combination of chlorine and hydroxyl groups in 2-Chloro-3',4'-dihydroxyacetophenone contributes to its distinct profile compared to these similar compounds.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








